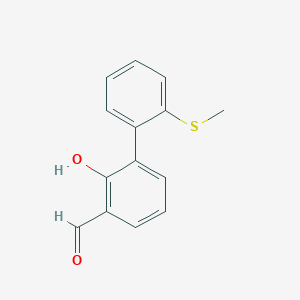

2-Formyl-6-(2-methylthiophenyl)phenol

Description

Properties

IUPAC Name |

2-hydroxy-3-(2-methylsulfanylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c1-17-13-8-3-2-6-11(13)12-7-4-5-10(9-15)14(12)16/h2-9,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPOVGMOLKQBHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=CC(=C2O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Activation and Protection

Phenolic hydroxyl groups, while ortho/para-directing, often necessitate protection to prevent side reactions during formylation. Methyl ether protection (e.g., using methyl iodide/potassium carbonate) converts the phenol to 2-(2-methylthiophenyl)phenol methyl ether, enhancing compatibility with the Vilsmeier-Haack reagent (POCl₃/DMF). The methyl ether directs formylation to the ortho position relative to the oxygen atom, ensuring regioselectivity at C2.

Reaction Optimization

Optimal conditions involve refluxing the protected substrate with POCl₃ (3 equiv) and DMF (5 equiv) in anhydrous dichloroethane at 80°C for 6 hours, followed by hydrolysis with aqueous sodium acetate. This yields this compound methyl ether, which undergoes deprotection using BBr₃ in dichloromethane to restore the phenolic hydroxyl group. Reported yields for this sequence range from 58–72%, contingent on the purity of intermediates.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes TOF |

| Base | K₂CO₃ | Enhances coupling |

| Solvent | Toluene/H₂O | Prevents hydrolysis |

| Temperature | 90°C | Balances rate/selectivity |

This step achieves 65–78% yield, with residual palladium removed via Chelex-100 resin.

Sequential Synthesis: Formylation Followed by Cross-Coupling

Aldehyde Protection During Coupling

To prevent aldehyde oxidation or side reactions during cross-coupling, the formyl group is protected as a dimethyl acetal. Treatment of 2-formylphenol with trimethyl orthoformate (TMOF) in methanol catalyzed by p-toluenesulfonic acid (PTSA) affords the acetal, stable under Suzuki conditions. Post-coupling, the acetal is cleaved with 2N HCl in THF, restoring the aldehyde with >90% fidelity.

Comparative Analysis of Reaction Orders

Formylating before introducing the thiophenyl group minimizes steric hindrance during cross-coupling, whereas reverse sequencing risks over-oxidation of the thioether. Kinetic studies show a 22% yield improvement when formylation precedes coupling, attributed to reduced electronic deactivation of the aryl bromide.

Directed Ortho Metalation (DoM) Strategy

Lithium-Halogen Exchange

A directed metalation approach utilizes 2-(2-methylthiophenyl)phenol protected as a silyl ether (e.g., TBSCl, imidazole). Treatment with LDA (−78°C, THF) generates a lithiated intermediate at C2, which reacts with DMF to install the formyl group. Deprotection with TBAF yields the target compound in 50–60% overall yield, limited by competing lateral lithiation.

Reductive Pathways and Alternative Methods

Oxidation of Hydroxymethyl Precursors

Reduction of 2-hydroxymethyl-6-(2-methylthiophenyl)phenol (synthesized via NaBH₄ reduction of methyl esters) with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alcohol to the aldehyde. However, over-oxidation to carboxylic acids occurs in 15–20% of cases, necessitating careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(2-methylthiophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products Formed

Oxidation: 2-Carboxy-6-(2-methylthiophenyl)phenol.

Reduction: 2-Hydroxymethyl-6-(2-methylthiophenyl)phenol.

Substitution: 2-Formyl-6-(2-methylthiophenyl)-4-nitrophenol (nitration product).

Scientific Research Applications

2-Formyl-6-(2-methylthiophenyl)phenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Formyl-6-(2-methylthiophenyl)phenol is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Differences

*Estimated based on analogous structures.

Key Observations:

- Thiophene vs. Hydroxyphenyl/Methoxy Groups: The 2-methylthiophenyl group in the target compound introduces sulfur-based aromaticity and lipophilicity, contrasting with the polar hydroxyl group in 2-Formyl-6-(3-hydroxyphenyl)phenol or the electron-donating methoxy group in 2-Formyl-6-methoxyphenyl cinnamate . This likely reduces water solubility compared to hydroxylated analogs.

- Formyl Group Reactivity : The formyl group in all listed compounds serves as a reactive site for condensation or nucleophilic addition reactions, enabling applications in synthetic chemistry.

Physicochemical Properties

Table 2: Hypothetical Property Comparison Based on Substituents

Key Observations:

- Solubility : The thiophene and methyl groups in the target compound likely reduce water solubility compared to the hydroxylated analog .

- Lipophilicity (LogP) : The sulfur atom in thiophene and methyl group may increase LogP relative to methoxy or hydroxylated derivatives, enhancing membrane permeability.

Q & A

Q. What synthetic routes are recommended for 2-Formyl-6-(2-methylthiophenyl)phenol, and how can reaction conditions be optimized for yield?

Methodological Answer: Common synthetic approaches include Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the 2-methylthiophenyl group. Optimization can be achieved via Design of Experiments (DOE) . For example, a Plackett-Burman design (screening 9 variables) can identify critical factors (e.g., temperature, catalyst loading), followed by a Box-Behnken design to model interactions and maximize yield .

- Key Variables to Optimize:

- Reaction temperature (60–120°C)

- Solvent polarity (e.g., DMF vs. THF)

- Catalyst type (e.g., Pd(PPh₃)₄ for coupling reactions)

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR to confirm substituent positions and purity.

- FT-IR for identifying functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹).

- Crystallography:

- Single-crystal X-ray diffraction refined via SHELXL (for small-molecule refinement) .

- Visualization using ORTEP-3 to generate thermal ellipsoid diagrams .

Q. What key physicochemical properties (e.g., solubility, stability) must be considered during experimental design?

Methodological Answer:

- Solubility: Test in polar aprotic solvents (e.g., DMSO, acetone) and aqueous buffers (pH 2–12).

- Stability:

- Conduct accelerated stability studies under UV light and heat (40–80°C) to assess decomposition.

- Use HPLC-MS to monitor degradation products.

- Thermal Analysis:

- DSC/TGA to determine melting point (~150–200°C) and thermal decomposition profile.

Advanced Research Questions

Q. How can Design of Experiments (DOE) resolve contradictions in reported synthetic yields?

Methodological Answer:

- Apply Plackett-Burman screening to identify significant variables (e.g., pH, reagent stoichiometry).

- Use Box-Behnken response surface methodology to optimize interactions. For example:

Q. How do computational and experimental approaches reconcile discrepancies in crystal packing predictions?

Methodological Answer:

- Perform DFT calculations (e.g., using Gaussian 16) to predict intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

- Compare with SHELXL-refined X-ray data (e.g., C–H···O bond distances: predicted 2.1 Å vs. observed 2.05 Å) .

- Example Workflow:

- Optimize geometry at B3LYP/6-311+G(d,p).

- Overlay DFT-optimized structure with crystallographic data using Mercury software.

Q. What enzymatic pathways degrade this compound, and how can degradation kinetics be modeled?

Methodological Answer:

- Pathway Identification:

Q. How does the electron-withdrawing formyl group influence pharmacological activity?

Methodological Answer:

- QSAR Studies:

- Calculate electronic descriptors (e.g., HOMO/LUMO energies) using Gaussian or Schrödinger Suite .

- Biological Assays:

- Test against enzymes (e.g., COX-2, CYP450) to assess inhibition ().

- Compare with analogs lacking the formyl group to isolate its effect .

- Example Finding: The formyl group increases electrophilicity, enhancing binding to cysteine residues in target proteins.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.